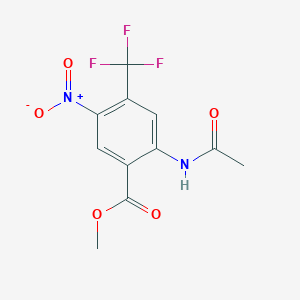
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is a complex organic compound with a unique structure that includes acetylamino, nitro, and trifluoromethyl groups attached to a benzoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group. The trifluoromethyl group is usually introduced through a halogen exchange reaction. Finally, esterification is performed to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the acetylamino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 2-Acetylamino-5-nitro-benzoic acid methyl ester
- 2-Acetylamino-4-trifluoromethyl-benzoic acid methyl ester
Uniqueness
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
Properties
CAS No. |
875155-20-7 |
|---|---|
Molecular Formula |
C11H9F3N2O5 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
methyl 2-acetamido-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3N2O5/c1-5(17)15-8-4-7(11(12,13)14)9(16(19)20)3-6(8)10(18)21-2/h3-4H,1-2H3,(H,15,17) |
InChI Key |
SWQUOVJEZHZIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)




![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)







